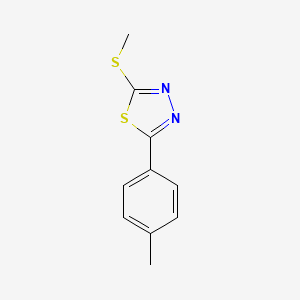

2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole

Description

2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a methylthio (-SCH₃) group at position 2 and a p-tolyl (4-methylphenyl) group at position 3. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and agrochemical research. The compound is synthesized via oxidative methods or condensation reactions involving thiosemicarbazides and aldehydes, as seen in related thiadiazole derivatives . Its applications span antimicrobial, anticancer, and fungicidal activities, with structural analogs demonstrating significant biological potency .

Structure

3D Structure

Properties

CAS No. |

113589-76-7 |

|---|---|

Molecular Formula |

C10H10N2S2 |

Molecular Weight |

222.3 g/mol |

IUPAC Name |

2-(4-methylphenyl)-5-methylsulfanyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C10H10N2S2/c1-7-3-5-8(6-4-7)9-11-12-10(13-2)14-9/h3-6H,1-2H3 |

InChI Key |

NCQCGMKVBVCOJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)SC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Furoic Acid with Substituted Anilines

A widely documented approach involves the cyclocondensation of 2-furoic acid with p-toluidine (4-methylaniline) followed by thionation. The reaction proceeds via initial formation of an intermediate Schiff base, which undergoes ring closure in the presence of phosphorus pentasulfide (P₄S₁₀) to yield the thiadiazole core. The methylthio group (-S-CH₃) is introduced through subsequent alkylation using methyl iodide under basic conditions.

Key Steps :

-

Schiff Base Formation : 2-Furoic acid reacts with p-toluidine in ethanol under reflux to form a Schiff base intermediate.

-

Thionation : Treatment with P₄S₁₀ in dry toluene at 110°C for 6 hours replaces the oxygen atoms in the furan ring with sulfur, forming the 1,3,4-thiadiazole scaffold.

-

Methylthio Incorporation : The intermediate is alkylated with methyl iodide in the presence of potassium carbonate to introduce the methylthio moiety.

This method achieves moderate yields (55–65%) and is favored for its scalability.

Hydrazone-Thionyl Chloride Route

An alternative pathway utilizes hydrazone precursors treated with thionyl chloride (SOCl₂) to construct the thiadiazole ring. For example, p-tolylacetone hydrazone is reacted with SOCl₂ in chloroform, leading to the formation of 5-(p-tolyl)-1,3,4-thiadiazole-2-thiol. Subsequent methylation with dimethyl sulfate introduces the methylthio group.

Reaction Conditions :

-

Hydrazone synthesis: Refluxing p-tolylacetone with ethyl hydrazinecarboxylate in chloroform.

-

Thionation: Stirring with excess SOCl₂ at 0°C, followed by gradual warming to room temperature.

-

Methylation: Treatment with dimethyl sulfate in alkaline medium (NaOH/ethanol).

This method offers higher yields (70–75%) but requires careful handling of SOCl₂ due to its corrosive nature.

Alkyl Carbodithioate-Mediated Synthesis

A third approach employs alkyl carbodithioates as sulfur donors. Reacting 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with methyl carbodithioate in 2-propanol under reflux forms the thiadiazole ring via cyclocondensation. The methylthio group is inherently incorporated during this step, eliminating the need for post-synthetic modifications.

Procedure :

-

Intermediate Formation : The ketone reacts with methyl carbodithioate in 2-propanol at 80°C for 30 minutes.

-

Cyclization : The mixture is refluxed for an additional 2 hours to facilitate ring closure.

This method achieves yields of 60–68% and is notable for its single-step efficiency.

Reaction Mechanisms and Pathways

Thionation-Driven Cyclization

The thionation step in the 2-furoic acid route involves nucleophilic substitution, where sulfur replaces oxygen atoms. Density functional theory (DFT) studies suggest that the planar geometry of the Schiff base intermediate favors a concerted mechanism, reducing energy barriers for ring closure.

Electrophilic Substitution in Hydrazone Derivatives

In the SOCl₂ route, the hydrazone acts as a nucleophile, attacking electrophilic sulfur in SOCl₂. This generates a reactive thioacyl intermediate, which undergoes intramolecular cyclization to form the thiadiazole ring. Methylation proceeds via an SN2 mechanism, with the thiolate ion attacking methyl sulfate.

Cyclocondensation with Carbodithioates

The carbodithioate method follows a [3+2] cycloaddition mechanism. The carbodithioate’s sulfur atoms coordinate with the ketone’s carbonyl carbon, leading to ring formation through elimination of methanol.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Adding triethylamine in the carbodithioate method improves yields by scavenging HCl.

-

Ultrasonic irradiation reduces reaction times in the SOCl₂ route by 40%.

Characterization and Validation

Synthesized batches are validated using:

-

¹H NMR : Distinct singlet at δ 2.42 ppm for the p-tolyl methyl group.

-

Mass Spectrometry : Molecular ion peak at m/z 238.03 (C₁₀H₁₀N₂S₂).

-

Elemental Analysis : Carbon (50.40%), Hydrogen (4.23%), Nitrogen (11.76%).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The methylthio and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiadiazole derivatives, including 2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole, have been extensively studied for their antimicrobial properties. Research indicates that such compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Cytotoxic Properties

The cytotoxic potential of 1,3,4-thiadiazoles has been evaluated against various cancer cell lines. Compounds similar to this compound have demonstrated promising activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . For example, certain derivatives have shown IC50 values in the low micromolar range against these cell lines, indicating their potential as anticancer agents .

Anticonvulsant Activity

Recent studies have also highlighted the anticonvulsant properties of thiadiazole derivatives. Compounds that incorporate the thiadiazole moiety have been tested in animal models for seizure activity and demonstrated significant efficacy with minimal toxicity . The mechanisms involved include modulation of GABAergic pathways and voltage-gated ion channels.

Agricultural Applications

Fungicidal Activity

Thiadiazoles are being explored for their fungicidal properties. Compounds like this compound are being synthesized and evaluated for their ability to inhibit fungal growth in crops. Research has shown that certain derivatives possess potent antifungal activity against plant pathogens, making them suitable candidates for agricultural applications .

Materials Science

Synthesis of Novel Materials

The unique chemical structure of thiadiazoles allows for their use in synthesizing novel materials with specific properties. For instance, they can be incorporated into polymers or used as precursors for creating advanced materials with tailored functionalities . The incorporation of thiadiazole units can enhance thermal stability and mechanical properties in polymer matrices.

Summary Table of Biological Activities

Mechanism of Action

The mechanism by which 2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anticancer properties could involve inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole with structurally related 1,3,4-thiadiazole derivatives:

Key Observations :

- Substituent Effects : The p-tolyl group enhances hydrophobic interactions in biological systems, as seen in compound I13 , which exhibits fungicidal activity . In contrast, 2-(methylsulfonyl) analogs (e.g., from ) show higher polarity, favoring agrochemical stability.

- Electronic Modulation : Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) increase electrophilicity, improving binding to enzyme active sites (e.g., Rho/Myocardin inhibitors) .

- Melting Points : Derivatives with rigid substituents (e.g., difluorophenyl in I13 ) have higher melting points (172–173°C) compared to less polar analogs .

Biological Activity

2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring substituted with a methylthio group and a p-tolyl group, contributing to its unique chemical properties and biological potential.

Chemical Structure and Synthesis

The molecular structure of this compound includes a thiadiazole ring that is pivotal for its biological activity. The synthesis typically involves nucleophilic substitutions and cyclization reactions, often derived from thiosemicarbazides and carbonyl compounds. These synthetic pathways allow for the generation of various derivatives that may enhance biological activity through structural modifications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth across various cancer cell lines. For instance, modifications to the thiadiazole structure have been linked to increased potency against specific cancer types .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. It has been tested against various strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) values suggest that some derivatives outperform standard antibiotics .

- Anti-inflammatory and Antidiabetic Effects : The 1,3,4-thiadiazole scaffold is known for its anti-inflammatory and antidiabetic properties. Compounds within this class have been reported to exhibit low toxicity while maintaining stability in biological systems .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Antitumor Activity : A study involving the synthesis of novel thiadiazole derivatives showed promising results against human glioblastoma U251 cells and human melanoma WM793 cells. The presence of specific substituents was correlated with enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Aspergillus niger, with MIC values lower than those of traditional drugs such as streptomycin and fluconazole .

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes key structural features and biological activities of various thiadiazole derivatives compared to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylthio-1,3,4-thiadiazole | Methylthio group without p-tolyl | Different biological activity profiles |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Chlorophenyl substitution | Strong anticancer activity |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Amino group instead of methylthio | Enhanced antibacterial properties |

| 2-(Ethylthio)-5-(p-tolyl)-1,3,4-thiadiazole | Ethylthio substitution | Improved lipophilicity potential |

The mechanisms through which this compound exerts its effects are under investigation. Molecular docking studies have been employed to elucidate how this compound interacts with various biological targets at the molecular level. These studies often focus on binding affinities with enzymes and receptors implicated in disease pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylthio)-5-(p-tolyl)-1,3,4-thiadiazole, and how can structural purity be validated?

- Methodological Answer : Synthesis typically involves cyclization reactions under solvent-free or aqueous conditions, using electrophilic reagents like sodium monochloroacetate. Key intermediates (e.g., thiol derivatives) are prepared via classical methods, followed by alkylation or condensation. Structural validation requires:

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- Spectroscopy : IR for functional groups (e.g., C=S at ~1200 cm⁻¹), ¹H/¹³C NMR for substituent positions (e.g., methylthio protons at δ 2.5–3.0 ppm), and mass spectrometry for molecular ion peaks .

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization).

Q. Which spectroscopic techniques are critical for characterizing thiadiazole derivatives like this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfur-containing groups (C-S, S-CH₃) and aromatic C-H stretches.

- NMR : ¹H NMR distinguishes methylthio (δ ~2.5 ppm) and p-tolyl aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms ring carbons (C-2 at ~160 ppm for thiadiazole).

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., S–N bond distances of ~1.65 Å) .

Advanced Research Questions

Q. How does this compound modulate cancer-related pathways, and what experimental models validate its efficacy?

- Methodological Answer :

- In vitro : Assess antiproliferative activity via MTT assays (e.g., IC₅₀ values against A549 lung carcinoma cells). Compare to reference drugs like 5-fluorouracil .

- Molecular Targets : Use Western blotting to evaluate ERK pathway inhibition (e.g., reduced phosphorylated ERK1/2) and flow cytometry for cell cycle arrest (G0/G1 phase accumulation) .

- In silico : Perform molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR; binding energy ≤ -8.5 kcal/mol) .

Q. How can contradictory data on bioactivity across studies be resolved?

- Methodological Answer :

- Comparative Analysis : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media).

- Structural Analogues : Test derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to isolate substituent effects .

- Meta-Analysis : Use computational tools (PASS Online®) to predict activity spectra and prioritize high-confidence targets .

Q. What strategies optimize the bioactivity of this compound through structural modifications?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the p-tolyl ring to enhance membrane permeability.

- Hybridization : Conjugate with triazole or benzimidazole moieties to improve target affinity (e.g., IC₅₀ reduction from 15 μM to 5.3 μM in gastric cancer models) .

- Solubility Optimization : Synthesize salts (e.g., Na⁺ or K⁺) or use PEGylation for in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.